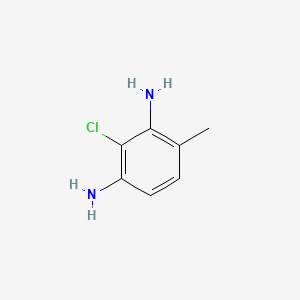
Bis(t-butylammonium) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(t-butylammonium) sulfate is a chemical compound with the molecular formula (C4H11N)2SO4. It is a salt formed by the reaction of t-butylamine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(t-butylammonium) sulfate typically involves the reaction of t-butylamine with sulfuric acid. The reaction can be represented as follows:
2(CH3)3CNH2+H2SO4→[(CH3)3CNH3]2SO4
This reaction is usually carried out under controlled conditions to ensure the complete formation of the desired product. The reaction mixture is often heated to facilitate the reaction and then cooled to precipitate the this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Bis(t-butylammonium) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution can result in a variety of substituted ammonium salts.
Aplicaciones Científicas De Investigación
Bis(t-butylammonium) sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies, particularly in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which bis(t-butylammonium) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The t-butylammonium ions can interact with specific sites on these molecules, altering their structure and function. This can lead to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium sulfate: Similar in structure but with different alkyl groups.
Tetrabutylammonium hydrogen sulfate: Another related compound with a different sulfate configuration.
Bis(trimethylsilyl) sulfate: A compound with similar sulfate functionality but different substituents.
Uniqueness
Bis(t-butylammonium) sulfate is unique due to its specific t-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H24N2O4S |
|---|---|
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
tert-butylazanium;sulfate |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[NH3+].CC(C)(C)[NH3+].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
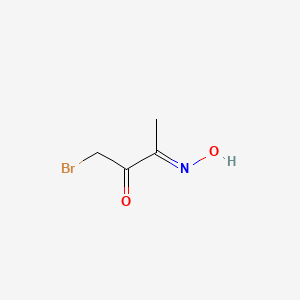
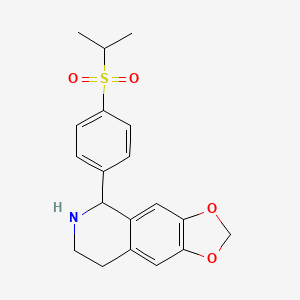

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
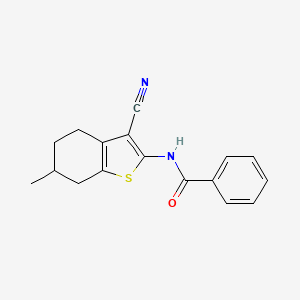

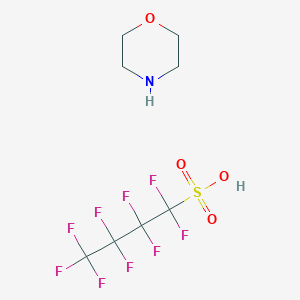
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)
